SB-216641A

Receptor pharmacology Binding affinity 5-HT1B selectivity

SB-216641A is a premier pharmacological tool for scientists needing clean, interpretable data from 5-HT receptor studies. Its well-characterized, ~25-fold selectivity for 5-HT1B over the closely related 5-HT1D receptor subtype, combined with negligible off-target binding, provides a definitive advantage over non-selective or promiscuous antagonists. This ensures confident attribution of biological effects to 5-HT1B receptor engagement. For complete pathway dissection, pair with the orthogonal 5-HT1D-selective antagonist BRL-15572. Secure this standard reference antagonist for your research.

Molecular Formula C28H30N4O4
Molecular Weight 486.6 g/mol
CAS No. 170230-39-4
Cat. No. B1229785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-216641A
CAS170230-39-4
SynonymsN-(3-(2-dimethylamino)ethoxy-4-methoxyphenyl)-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)-(1,1'-biphenyl)-4-carboxamide
SB 216641
SB 216641A
SB-216641
SB-216641A
Molecular FormulaC28H30N4O4
Molecular Weight486.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C
InChIInChI=1S/C28H30N4O4/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4/h6-13,16-17H,14-15H2,1-5H3,(H,30,33)
InChIKeyJRNUKVFYILMMLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SB-216641A (CAS 170230-39-4) 5-HT1B Receptor Antagonist for Selective Pharmacology Research


SB-216641A (SB-216641 hydrochloride) is a small-molecule antagonist of the serotonin 5-HT1B receptor subtype [1]. The compound exhibits high affinity for the human 5-HT1B receptor (pKi = 9.0, equivalent to Ki = 1 nM) and demonstrates approximately 25-fold selectivity over the closely related 5-HT1D receptor subtype, with minimal affinity for other 5-HT receptor families (5-HT1A, 5-HT1E, 5-HT1F) [2]. Originally developed by SmithKline Beecham as a pharmacological tool compound to discriminate between h5-HT1B and h5-HT1D receptors, SB-216641A has become a widely used reference antagonist in neuropharmacology research investigating serotonergic modulation of neurotransmission [1].

Why SB-216641A Cannot Be Substituted with Generic 5-HT1B Antagonists in Discriminative Pharmacology


The h5-HT1B and h5-HT1D receptor subtypes share remarkably similar pharmacology despite only modest amino acid sequence homology, creating a significant challenge for experimental discrimination [1]. Compounds such as ketanserin that display some degree of selectivity between these subtypes possess greater affinity for off-target 5-HT receptor families (e.g., 5-HT2A), compromising their utility in clean mechanistic studies [1]. SB-216641A provides a defined selectivity window (approximately 25-fold for 5-HT1B over 5-HT1D) that is both quantifiable and reproducible across binding and functional assays, enabling confident attribution of observed effects to 5-HT1B receptor engagement rather than mixed 5-HT1B/1D pharmacology [2]. Substitution with alternative 5-HT1B antagonists such as GR-127935 (which has equal affinity for both 5-HT1B and 5-HT1D, pKi = 8.5 for both) or SB-224289 (which displays negative intrinsic activity that may confound interpretation) [3] fundamentally alters the pharmacological profile and may lead to divergent experimental conclusions.

Quantitative Evidence Guide: SB-216641A Selectivity and Functional Antagonism Compared to Reference Compounds


Binding Selectivity: SB-216641A Exhibits 25-Fold Discrimination Between h5-HT1B and h5-HT1D Receptors

In radioligand binding studies using human receptors expressed in CHO cells, SB-216641A demonstrates high affinity for h5-HT1B receptors (pKi = 9.0) and 25-fold lower affinity for h5-HT1D receptors [1]. In contrast, the comparator compound BRL-15572 shows 60-fold higher affinity for h5-HT1D (pKi = 7.9) than for h5-HT1B receptors [1]. This complementary selectivity profile enables definitive pharmacological discrimination between the two closely related receptor subtypes.

Receptor pharmacology Binding affinity 5-HT1B selectivity

Functional Antagonism: SB-216641A Potently Blocks h5-HT1B-Mediated cAMP Responses with 100-Fold Selectivity

In cAMP accumulation assays using recombinant h5-HT1B and h5-HT1D receptors, SB-216641A exhibits potent antagonism at h5-HT1B receptors (pK_B = 9.3) and markedly weaker antagonism at h5-HT1D receptors (pK_B = 7.3), representing approximately 100-fold functional selectivity [1]. The comparator BRL-15572 shows the inverse profile: pK_B < 6 at h5-HT1B and pK_B = 7.1 at h5-HT1D [1]. The functional selectivity of SB-216641A correlates well with its binding affinity profile.

Functional assay cAMP accumulation Antagonist potency

In Vivo Functional Discrimination: SB-216641A but Not BRL-15572 Antagonizes 5-HT1B-Mediated Dopaminergic Modulation

In dual-probe microdialysis studies in freely moving Sprague-Dawley rats, intra-tegmental infusion of the 5-HT1B agonist CP 93129 (80 μM) increased extracellular dopamine concentrations in both the ventral tegmental area (VTA) and nucleus accumbens (NAc) [1]. Co-infusion of SB-216641A (10 μM) completely antagonized this effect, whereas BRL-15572 (10 μM, a 5-HT1D/1A antagonist) and WAY-100635 (10 μM, a 5-HT1A antagonist) failed to block the CP 93129-induced dopamine elevation [1].

In vivo pharmacology Microdialysis Dopamine VTA

Native Human Tissue Autoreceptor Activity: SB-216641A Facilitates 5-HT Release in Human Cerebral Cortex

In human cerebral cortex slices, SB-216641A (0.1 μM) facilitated electrically evoked tritium overflow (a measure of 5-HT release), whereas BRL-15572 (2 μM, a 20-fold higher concentration) failed to affect overflow [1]. This differential effect at native human 5-HT1B autoreceptors confirms the functional relevance of the compound's selectivity profile in a therapeutically relevant human tissue preparation.

Human tissue Autoreceptor 5-HT release Ex vivo

Reversal of Sumatriptan-Induced Gastric Relaxation: SB-216641A Discriminates 5-HT1B-Mediated Physiological Responses

In canine gastric accommodation studies, sumatriptan (a 5-HT1B/1D agonist) produced a significant shift in the pressure-volume curve toward higher volumes, indicating gastric relaxation [1]. This effect was fully reversed by GR-127935 (a mixed 5-HT1B/1D antagonist) or SB-216641A, but notably was not reversed by BRL-15572 (a 5-HT1D-selective antagonist) [1]. This pattern demonstrates that the sumatriptan-induced gastric relaxation is mediated specifically by 5-HT1B receptors and that SB-216641A effectively antagonizes this response.

In vivo pharmacology Gastrointestinal Sumatriptan Functional antagonism

Recommended Research Applications for SB-216641A Based on Quantitative Differentiation Evidence


Pharmacological Discrimination of 5-HT1B versus 5-HT1D Receptor Contributions

Utilize SB-216641A in parallel with the complementary 5-HT1D-selective antagonist BRL-15572 to dissect the relative contributions of these closely related receptor subtypes in any biological system of interest [1]. The orthogonal selectivity profiles (SB-216641A: 25-fold h5-HT1B-selective; BRL-15572: 60-fold h5-HT1D-selective) enable definitive attribution of observed effects to specific receptor subtypes when used in combination with appropriate controls [1]. This paired approach is particularly valuable in native tissue preparations where both receptor subtypes are co-expressed.

In Vivo Studies of Mesolimbic Dopamine Circuitry and 5-HT1B Heteroreceptor Function

SB-216641A is validated for intra-tegmental administration in rodent microdialysis studies to probe 5-HT1B receptor-mediated regulation of VTA dopamine neuron activity and associated GABAergic mechanisms [2]. The compound effectively blocks agonist-induced dopamine elevation at 10 μM, whereas 5-HT1D-preferring and 5-HT1A-selective antagonists do not, confirming the specificity of this approach [2]. This application is suitable for research into the serotonergic modulation of reward circuitry, stress responses, and related behavioral pharmacology.

Human Native Tissue Autoreceptor Pharmacology Studies

Employ SB-216641A at 0.1-1 μM in human cerebral cortex slice preparations to investigate 5-HT1B autoreceptor-mediated regulation of serotonin release [3]. The compound's demonstrated efficacy in facilitating electrically evoked 5-HT release in human tissue validates its utility for ex vivo studies of native human receptor function, whereas the 5-HT1D-preferring antagonist BRL-15572 (tested at 2 μM) lacks this activity, providing a built-in pharmacological control [3].

Investigating 5-HT1B-Mediated Physiological Responses in Gastrointestinal Research

Use SB-216641A to interrogate 5-HT1B receptor involvement in gastric motor function and other gastrointestinal physiological responses [4]. In canine models, SB-216641A fully reverses sumatriptan-induced gastric relaxation, while the 5-HT1D-selective antagonist BRL-15572 does not, establishing a clear pharmacological signature for 5-HT1B-mediated effects on gastric accommodation [4]. This application is relevant for research into functional dyspepsia and the gastrointestinal actions of serotonergic therapeutics.

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